molecular formula C10H14ClN B2823402 4-tert-Butyl-3-chloroaniline CAS No. 52756-36-2

4-tert-Butyl-3-chloroaniline

Cat. No.: B2823402
CAS No.: 52756-36-2
M. Wt: 183.68
InChI Key: CFMUKZISSXYPBP-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-chloroaniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the 4-position and a chlorine atom at the 3-position

Mechanism of Action

Target of Action

It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, it can act as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of the organoboron reagent to a palladium complex .

Biochemical Pathways

Its involvement in sm coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The pharmacokinetic properties of 4-tert-Butyl-3-chloroaniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Its use in the synthesis of drug candidates suggests that its effects would be dependent on the specific context of its application .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, its stability under various conditions (e.g., light, heat) could also influence its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3-chloroaniline typically involves the nitration of 4-tert-butyl-3-chlorobenzene followed by reduction. The nitration process introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amine group (-NH2) to form the desired aniline derivative. Common reagents for the nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-3-chloronitrobenzene.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-Butyl-3-chloroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.

    3-Chloroaniline: Lacks the tert-butyl group, affecting its chemical properties and uses.

    4-tert-Butyl-2-chloroaniline: Positional isomer with different chemical behavior.

Uniqueness

4-tert-Butyl-3-chloroaniline is unique due to the presence of both the tert-butyl and chlorine substituents, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-tert-butyl-3-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUKZISSXYPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an acetic acid (7 ml) and conc. chloric acid (2 ml) solution of 1-tert-butyl-2-chloro-4-nitrobenzene (1.67 g, 7.8 mmol) was added zinc powder (4.1 g, 62 mmol) at 60° C. The reaction mixture was stirred at 60° C. for 1 hour. Zinc powder was filtered off and washed with H2O. The filtrate was concentrated in vacuo. The residue was dissolved in ethyl acetate and then the organic layer washed with saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=¼ to furnish 0.7 g (48% yield) of the title compound as a brown oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
48%

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